n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide
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Overview
Description
n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a methoxy-substituted indazole ring, and a benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group on the indazole ring using methoxylating agents.
Amination: Introduction of the aminophenyl group through nucleophilic substitution reactions.
Benzamide Formation: Coupling the aminophenyl and indazole intermediates with a benzoyl chloride derivative to form the final benzamide compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aminophenyl group.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry:
Material Science:
Agriculture: Investigated for use as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action of n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide analogs: Compounds with slight modifications in the indazole or benzamide moieties.
Other Benzamides: Compounds like sulpiride or tiapride, which are used in medicinal chemistry.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the combination of the aminophenyl group and the methoxy-substituted indazole ring, which might confer unique biological activities or chemical reactivity compared to other benzamides.
Properties
CAS No. |
920315-39-5 |
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Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(5-methoxyindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-10-11-21-17(12-18)13-24-26(21)14-15-6-8-16(9-7-15)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,25,27) |
InChI Key |
ZIBOSRRZTPAWEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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